3-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
3-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from tetrahydropyrimidine derivatives, indicating the chemical versatility and potential for generating diverse bioactive molecules. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the broad scope of chemical modifications and biological applications possible within this chemical framework (Abu‐Hashem et al., 2020).
Biological Activity
Anticancer and Antimicrobial Properties
Some derivatives of tetrahydropyrimidine have been evaluated for their cytotoxic activities against cancer cell lines, as well as for antimicrobial properties. These studies demonstrate the potential of tetrahydropyrimidine derivatives in developing new therapeutic agents for treating various diseases (Hassan et al., 2014).
Antidiabetic Activity
The investigation of tetrahydropyrimidine derivatives for in vitro antidiabetic activity highlights another significant area of application. These compounds were evaluated using the α-amylase inhibition assay, suggesting their potential use in managing diabetes through inhibitory effects on carbohydrate-metabolizing enzymes (Lalpara et al., 2021).
Molecular Design and Synthesis Techniques
Innovative Synthesis Methods
Research into the synthesis of tetrahydropyrimidine derivatives often incorporates innovative techniques, such as ultrasound-accelerated reactions or microwave irradiation, to improve efficiency and yield. These methods underscore the ongoing advancements in synthetic chemistry for optimizing the production of heterocyclic compounds (Chatterjee et al., 2010).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-28-17-10-6-5-9-16(17)23-18(25)14-11-22-20(27)24(19(14)26)12-13-7-3-4-8-15(13)21/h3-11H,2,12H2,1H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGBLBRXJMAGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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